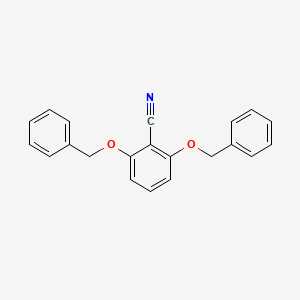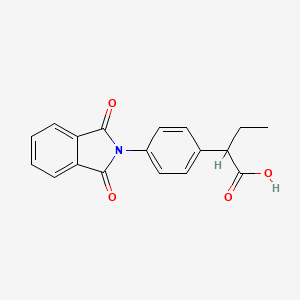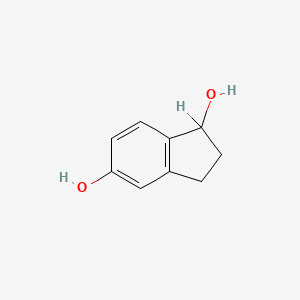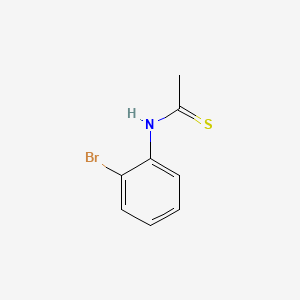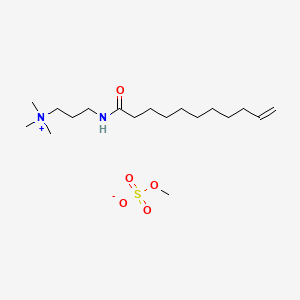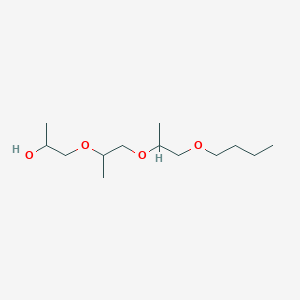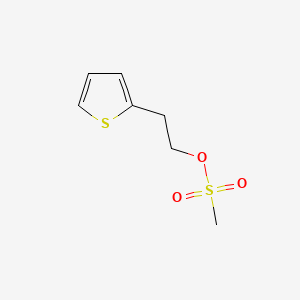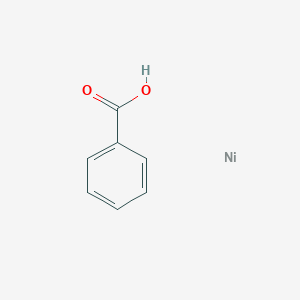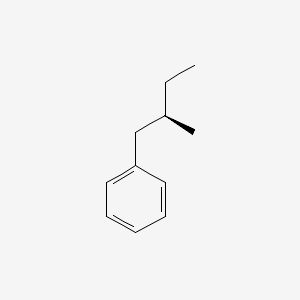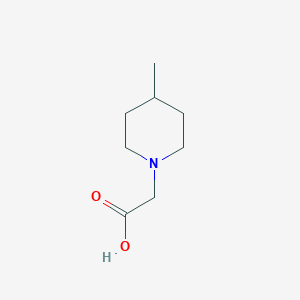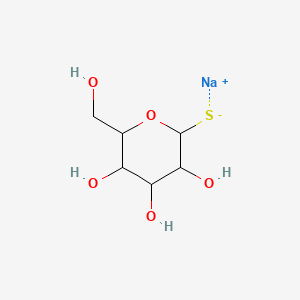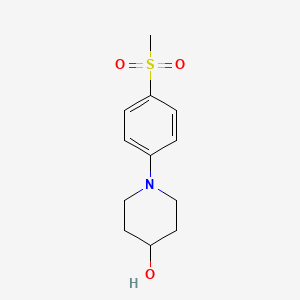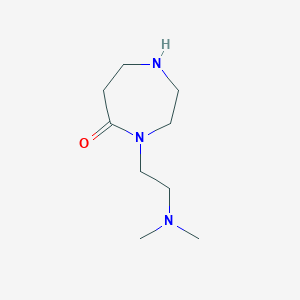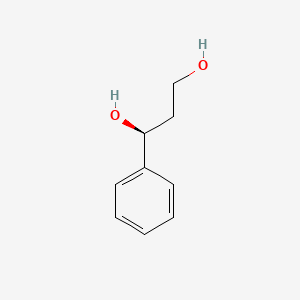
(1S)-1-phenylpropane-1,3-diol
Übersicht
Beschreibung
(1S)-1-phenylpropane-1,3-diol, also known as L-PPD, is a chiral compound that has gained attention in recent years due to its various biological activities. This compound is a diastereomer of D-PPD, which is a well-known antioxidant and anti-inflammatory agent. L-PPD has been shown to possess similar activities, but with higher potency and fewer side effects.
Wissenschaftliche Forschungsanwendungen
Catalyst in Asymmetric Synthesis
- (1S)-1-phenylpropane-1,3-diol and its derivatives have been utilized as catalysts in asymmetric synthesis. For instance, they have been used in the asymmetric addition of diethylzinc to aromatic aldehydes, achieving enantiomeric excesses of up to 92% (Sarvary, Wan, & Frejd, 2002).
Synthesis of Chiral Compounds
- The compound is pivotal in the synthesis of various chiral molecules. It has been used in the enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol, starting from simple aldehydes, showcasing its versatility in stereochemical control (Kihumbu, Stillger, Hummel, & Liese, 2002).
Reactions with Other Compounds
- (1S)-1-phenylpropane-1,3-diol and its derivatives have shown interesting reactions with other compounds. For example, in a study, 1-phenylpropane-1,2-dione reacted with urea and related compounds to form various bicyclic and spiro-compounds, highlighting its reactivity and potential in creating diverse chemical structures (Butler, Hussain, & Leitch, 1980).
Role in Multi-Enzymatic Synthesis
- This compound plays a significant role in multi-enzymatic synthesis processes. It has been used as a key intermediate in the high regio- and stereoselective synthesis of phenylpropanolamines, demonstrating its utility in complex biochemical pathways (Corrado, Knaus, & Mutti, 2021).
Applications in Analytical Chemistry
- In analytical chemistry, derivatives of (1S)-1-phenylpropane-1,3-diol have been used for the study of reactions with the tetrahydroxyborate ion, indicating its usefulness in understanding complex chemical interactions and reactions (Dawber, 1987).
Eigenschaften
IUPAC Name |
(1S)-1-phenylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVFYOSEKOTFOG-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426201 | |
| Record name | (1S)-1-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-phenylpropane-1,3-diol | |
CAS RN |
96854-34-1 | |
| Record name | (1S)-1-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

